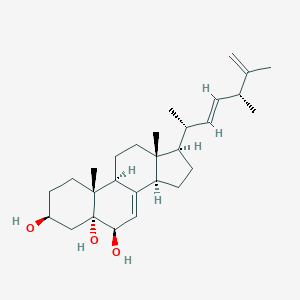
Biemnasterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biemnasterol is a natural product found in Biemna with data available.
Scientific Research Applications
Antibacterial Properties
Research Findings:
Recent studies have demonstrated that Biemnasterol exhibits significant antibacterial activity against various pathogenic bacteria. In a study focused on the marine sponge Biemna laboutei, researchers identified a mixture of Δ7 sterols, including this compound, which showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus with minimum inhibitory concentrations (MIC) of 12.5 μg/mL and 25 μg/mL, respectively . This is particularly noteworthy given the rising issue of antibiotic resistance.
Table 1: Antibacterial Activity of this compound
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Bacillus cereus | 12.5 |
Neurological Applications
Therapeutic Potential:
this compound has been implicated in research related to neurological disorders. A study indicated that terpenes from Poria cocos, which include compounds like this compound, may be effective against neuropsychiatric diseases such as Alzheimer's disease (AD) and Parkinson's disease. The mechanisms involve modulation of synaptic pathways and neuroactive ligand-receptor interactions .
Case Study Insights:
In vivo studies have shown that extracts containing this compound can ameliorate cognitive dysfunction in AD models by reducing amyloid-beta formation and enhancing its clearance . These findings suggest that this compound could play a role in developing treatments for neurodegenerative diseases.
Future Research Directions
The promising results surrounding this compound's antibacterial and neuroprotective properties warrant further investigation. Future studies should focus on:
- Mechanistic Studies: Detailed exploration of the molecular mechanisms underlying its therapeutic effects.
- Clinical Trials: Evaluating the efficacy and safety of this compound in human subjects.
- Formulation Development: Investigating potential formulations for effective delivery in clinical settings.
Properties
CAS No. |
153229-20-0 |
|---|---|
Molecular Formula |
C28H44O3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(2R,3E,5R)-5,6-dimethylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,18-20,22-25,29-31H,1,9-14,16H2,2-6H3/b8-7+/t18-,19-,20+,22-,23+,24+,25-,26-,27-,28+/m1/s1 |
InChI Key |
IBFQWGIEQHTWFU-LYHJVHLQSA-N |
SMILES |
CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Synonyms |
biemnasterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















